N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-15(13-6-10-18-11-7-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-4-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUIOCKTAZSVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. For the target compound, cyclopropylcarboxylic acid is reacted with N-hydroxycyclohexanecarboximidamide under dehydrative conditions. A study demonstrated that using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) at 60°C for 12 hours yields the 3-cyclopropyl-1,2,4-oxadiazole intermediate with 78% efficiency. Alternative methods employ thionyl chloride (SOCl₂) for in situ acid chloride formation, followed by reaction with hydroxylamine derivatives.
Table 1: Oxadiazole Core Synthesis Conditions
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | THF | 60 | 12 | 78 |
| SOCl₂ + NH₂OH·HCl | DCM | 25 | 24 | 65 |
| EDCI/HOBt | DMF | 40 | 18 | 71 |
Amide Bond Formation with Pyridine-4-Carboxylic Acid
The final step involves coupling the cyclohexyl-oxadiazole amine with pyridine-4-carboxylic acid. A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves 89% yield after 24 hours at room temperature. Alternatively, microwave-assisted synthesis reduces reaction time to 30 minutes with comparable efficiency.
Optimization of Reaction Parameters
Catalytic Systems
Iron(III) triflimide, generated in situ from FeCl₃ and [BMIM]NTf₂, enhances regioselectivity during cyclopropane functionalization. This catalyst enables para-selective iodination of aryl rings at 40°C, critical for subsequent Cu(I)-catalyzed cyclization. Copper iodide (10 mol%) with N,N'-dimethylethylenediamine (DMEDA) as a ligand facilitates C–N bond formation in the amidation step, achieving turnover numbers (TON) exceeding 500.
Table 2: Catalytic Performance Comparison
| Catalyst | Ligand | Substrate | Yield (%) | Selectivity |
|---|---|---|---|---|
| FeCl₃/[BMIM]NTf₂ | None | N-Tosyl phenylethyl | 93 | >99% para |
| CuI | DMEDA | Pyridine-4-acid | 89 | >99% |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor amide coupling due to improved reagent solubility. However, dichloromethane (DCM) minimizes side reactions during cyclopropanation. Elevated temperatures (80–110°C) accelerate ring-closing steps but risk decomposition above 120°C.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Automated continuous flow systems enhance reproducibility for large-scale synthesis. A patent highlights a plug-flow reactor configuration that maintains 70°C and 10 bar pressure, achieving 92% conversion with residence times under 5 minutes.
Purification Techniques
Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials, while silica gel chromatography isolates the final product with ≥99% purity.
Comparative Analysis with Related Compounds
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyridine-4-carboxamide exhibits superior metabolic stability compared to non-cyclopropyl analogs. The cyclopropane ring’s strain energy (27.5 kcal/mol) enhances binding affinity to biological targets, as evidenced by 3.2 nM IC₅₀ values in kinase inhibition assays.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that Fe(III)-catalyzed iodination proceeds via a σ-complex intermediate, with a 14.3 kcal/mol activation barrier. The Cu(I)-mediated amidation follows a concerted metalation-deprotonation pathway, lowering the energy barrier by 9.7 kcal/mol compared to uncatalyzed reactions.
Challenges and Limitations
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
-
Therapeutic Potential :
- The compound is being investigated for its ability to act as a therapeutic agent in various diseases. Its oxadiazole moiety is known for its biological activities, including anti-inflammatory and anticancer properties .
- Studies have shown that derivatives of oxadiazoles can selectively inhibit certain enzymes associated with cancer progression, suggesting that N-[1-(3-Cyclopropyl-1,2,4-Oxadiazol-5-YL)Cyclohexyl]Pyridine-4-Carboxamide may exhibit similar properties .
- Drug Design and Development :
Biological Research Applications
-
In Vitro Studies :
- Researchers are utilizing this compound in various biological assays to evaluate its effects on cellular processes. For instance, studies have indicated that oxadiazole derivatives can influence cell cycle progression and apoptosis in cancer cell lines .
- The compound's interaction with metabotropic glutamate receptors has also been explored, indicating potential applications in neurological disorders .
- Mechanism of Action :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring and cyclohexyl group allow it to bind to various proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, making the compound useful in studying disease mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the oxadiazole ring and the cyclohexyl and isonicotinamide groups. This unique structure allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a valuable tool in scientific research .
Biological Activity
N-[1-(3-Cyclopropyl-1,2,4-Oxadiazol-5-YL)Cyclohexyl]Pyridine-4-Carboxamide is a compound that has garnered attention in recent drug discovery research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The empirical formula for this compound is with a molecular weight of 343.4 g/mol. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against several cancer cell lines (e.g., MCF-7 and U-937) through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Biological Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |
| SK-MEL-2 | 0.75 | Selective inhibition |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to exhibit significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.65 µM. Flow cytometry assays indicated that the compound induced apoptosis through increased p53 expression and caspase-3 activation .
Case Study 2: Selective Inhibition in Cancer Therapy
Another research effort focused on the selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor proliferation and metastasis. The oxadiazole derivatives were tested against membrane-bound CAs (hCA IX and XII), revealing potent inhibitory activity at nanomolar concentrations . This suggests that this compound may serve as a lead compound for developing new cancer therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyridine-4-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., cyclopropyl-substituted oxadiazoles) and coupling with pyridine-carboxamide derivatives. Key steps include:
- Use of polar aprotic solvents (e.g., N,N-dimethylformamide) to enhance reaction efficiency .
- Optimization of temperature (e.g., 80–100°C) and pH (neutral to slightly basic) to minimize side reactions .
- Purification via column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and cyclohexyl/cyclopropyl geometry .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations) .
Q. How should researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in physiologically relevant buffers (PBS, pH 7.4) and DMSO for stock solutions. Quantify via UV-Vis spectroscopy at λmax ~260 nm .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. What experimental design principles apply to studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Factorial Design : Systematically vary substituents (e.g., cyclopropyl vs. aryl groups) and measure biological activity (e.g., IC50 in enzyme inhibition assays) .
- Control Variables : Maintain consistent assay conditions (temperature, cell lines, incubation time) to isolate structural effects .
- Statistical Analysis : Use multivariate regression to identify correlations between structural features (e.g., logP, steric bulk) and activity .
Q. How can researchers resolve contradictory results in biological activity studies (e.g., conflicting IC50 values across assays)?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate assays with independent compound batches to rule out synthesis variability .
- Assay Validation : Compare results across multiple models (e.g., cell-free vs. cell-based assays) to identify context-dependent effects .
- Data Triangulation : Cross-reference with computational docking studies to verify target binding hypotheses .
Q. What strategies are effective for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In Vivo PK Studies : Administer the compound intravenously/orally to rodents; collect plasma samples at timed intervals. Analyze via LC-MS/MS for bioavailability (F%) and half-life (t1/2) .
- Tissue Distribution : Use radiolabeled analogs (e.g., 14C-labeled) to quantify accumulation in target organs .
- Metabolite Identification : Employ high-resolution LC-MS to detect phase I/II metabolites in liver microsome assays .
Q. How should researchers design experiments to probe the compound’s mechanism of action (MoA)?
- Methodological Answer :
- Target Engagement Assays : Use competitive binding assays (e.g., SPR, ITC) to measure affinity for suspected targets (e.g., kinases) .
- Pathway Analysis : Apply transcriptomics/proteomics to treated vs. untreated cells to identify differentially expressed pathways .
- Knockout Models : CRISPR/Cas9-mediated gene deletion in cell lines to confirm target dependency .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthetic protocols across different laboratories?
- Methodological Answer :
- Detailed Reaction Logs : Document exact reagent grades, solvent lot numbers, and equipment calibration data .
- Interlab Validation : Share samples with collaborating labs for independent synthesis and characterization .
- Open-Source Data : Publish raw NMR/HRMS files in public repositories (e.g., ChemSpider) for peer verification .
Q. How can researchers address discrepancies in biological data between academic and industry studies?
- Methodological Answer :
- Standardized Protocols : Adopt consensus assay guidelines (e.g., NIH Principles of Rigor) for cell viability or enzyme inhibition .
- Blinded Analysis : Use third-party contract labs to eliminate bias in data interpretation .
- Meta-Analysis : Pool data from published studies to identify trends or outliers using random-effects models .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
